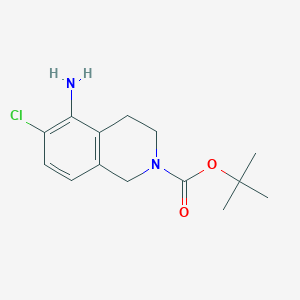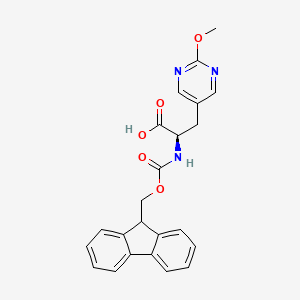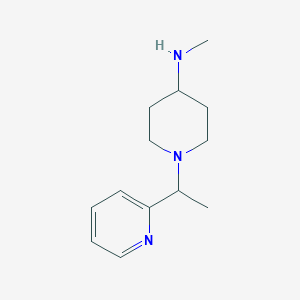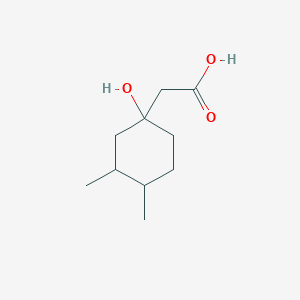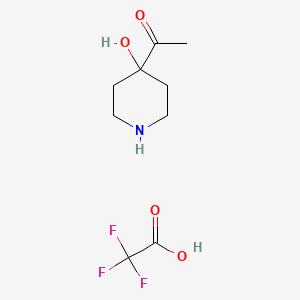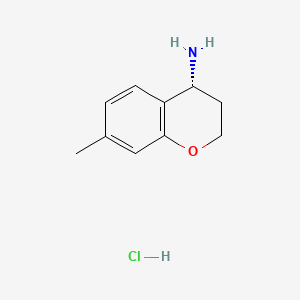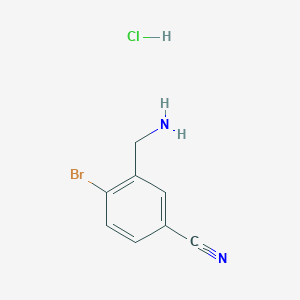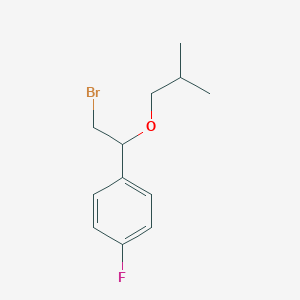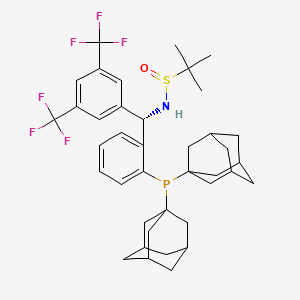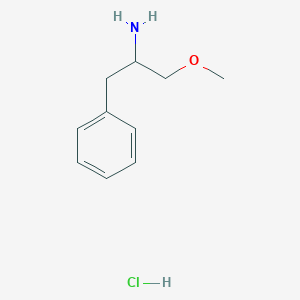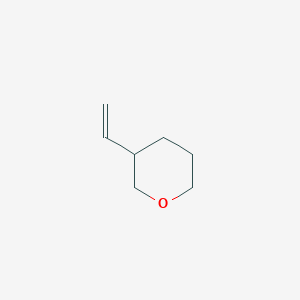
3-Ethenyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyloxane is an organic compound characterized by the presence of an oxane ring with an ethenyl group attached. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyloxane can be achieved through several methods. One common approach involves the reaction of an oxirane with an ethenyl group under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and the subsequent formation of the oxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where the reactants are mixed under high pressure and temperature. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane derivatives.
Reduction: Reduction reactions can convert this compound into simpler alcohols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different substituted oxanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxirane derivatives.
Reduction: Alcohols.
Substitution: Halogenated oxanes.
Scientific Research Applications
3-Ethenyloxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Ethenyloxane exerts its effects involves its interaction with specific molecular targets. The ethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making this compound a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Oxirane: Similar in structure but lacks the ethenyl group.
Tetrahydrofuran: Another cyclic ether but with different reactivity.
Dioxane: Contains two oxygen atoms in the ring, offering different chemical properties.
Uniqueness: 3-Ethenyloxane is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to other cyclic ethers. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-ethenyloxane |
InChI |
InChI=1S/C7H12O/c1-2-7-4-3-5-8-6-7/h2,7H,1,3-6H2 |
InChI Key |
WHPAXOUOPSCIKG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


